Lobatin B

Description

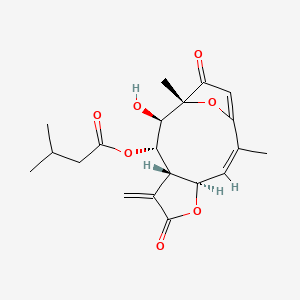

Structure

2D Structure

3D Structure

Properties

CAS No. |

84754-02-9 |

|---|---|

Molecular Formula |

C20H24O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(2Z,4R,8S,9S,10R,11R)-10-hydroxy-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 3-methylbutanoate |

InChI |

InChI=1S/C20H24O7/c1-9(2)6-15(22)26-17-16-11(4)19(24)25-13(16)7-10(3)12-8-14(21)20(5,27-12)18(17)23/h7-9,13,16-18,23H,4,6H2,1-3,5H3/b10-7-/t13-,16+,17+,18-,20+/m1/s1 |

InChI Key |

JXMKTEYFXIBRKC-BXRXTLJPSA-N |

SMILES |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

Synonyms |

lobatin B |

Origin of Product |

United States |

Isolation and Origin of Lobatin B

Botanical Source: Neurolaena lobata

Lobatin B is a natural product isolated from Neurolaena lobata, a perennial flowering plant belonging to the Asteraceae family. mdpi.comwikipedia.org Commonly known as jackass bitters or tres puntas, this herb grows in a wide range of habitats, including fields, riverbanks, and clearings across Mexico, Central and South America, and the West Indies. wikipedia.orgbodybelize.com The leaves are the primary part of the plant utilized for the isolation of its medicinal components, including a variety of sesquiterpene lactones like this compound. drugs.com

Neurolaena lobata holds a significant place in the traditional medicine systems of indigenous communities, particularly the Maya and Garifuna people. livingfoodsherbs.combodybelize.com It is considered one of the most important plants in Mayan folk medicine. wikipedia.org Traditional applications are diverse, leveraging the plant's potent bioactive properties.

Infusions and decoctions of the leaves are traditionally used to treat a wide array of ailments. ethnobiology.org These include parasitic diseases like malaria and ringworm, gastrointestinal issues, fevers, infections, and inflammatory conditions. wikipedia.orglivingfoodsherbs.com The Q'eqchi' Maya of Guatemala use the leaves for conditions such as diabetes, fever, headache, and gastrointestinal problems. ethnobiology.orgethnobiology.org In Caribbean folk medicine, it has been used for skin diseases and gastric pain. drugs.com The plant is also recognized for its antimicrobial, antifungal, and anti-inflammatory properties, making it a common remedy for skin conditions like sores, insect bites, eczema, and psoriasis. bodybelize.com

| Traditional Use | Cultures | Plant Part Used |

| Malaria, Parasites | Maya, Garifuna, Guatemalan | Leaves |

| Wounds and Infections | Maya, Garifuna | Leaves |

| Fever | Maya, Q'eqchi' | Leaves |

| Gastrointestinal Issues | Q'eqchi', Panamanian | Leaves, Stem Bark |

| Skin Conditions (sores, bites, eczema) | Caribbean, Mayan | Leaves |

| Diabetes | Q'eqchi', Panamanian | Leaves |

Advanced Isolation Methodologies for this compound from Plant Extracts

The isolation of this compound from Neurolaena lobata is a multi-step process involving sophisticated extraction and purification techniques to separate it from the complex mixture of phytochemicals present in the plant. mdpi.com

The initial step in isolating this compound involves solvent-based extraction from the aerial parts (leaves and stems) of Neurolaena lobata. The air-dried plant material is typically subjected to extraction with methanol (B129727) (MeOH). mdpi.com The resulting crude methanolic extract is then further partitioned. A common subsequent step is to create a dichloromethane (B109758) (CH2Cl2)-soluble phase from the methanol extract, which concentrates the sesquiterpenes, including this compound. mdpi.com

Following initial extraction, the concentrated extract undergoes several stages of chromatographic purification to isolate individual compounds. mdpi.com A combination of different chromatographic methods is employed to achieve high purity.

These methods include:

Vacuum Liquid Chromatography (VLC): Used for the initial fractionation of the crude extract. mdpi.com

Open Column Chromatography (OCC): A standard technique for separating components of a mixture. mdpi.com

Rotation Planar Chromatography (RPC): Another method used in the separation process. mdpi.com

Preparative Thin-Layer Chromatography (TLC): A final purification step to isolate pure compounds from the fractions obtained through other chromatographic techniques. mdpi.com

For example, fractions from a VLC separation might be further purified by preparative TLC using a specific mobile phase, such as a mixture of cyclohexane, ethyl acetate, and ethanol, to yield pure this compound. mdpi.com

| Technique | Purpose |

| Methanol Extraction | Initial extraction from dried plant material. |

| Dichloromethane Partitioning | To create a concentrated, sesquiterpene-rich phase. |

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of the concentrated extract. |

| Preparative Thin-Layer Chromatography (TLC) | Final purification of fractions to yield pure compounds. |

Once this compound has been isolated, its structural identity must be confirmed. This is accomplished using a range of advanced spectroscopic methods that elucidate its molecular structure. These techniques are crucial for verifying that the isolated compound is indeed this compound.

The primary characterization techniques include:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique is used to determine the precise molecular formula of the compound by measuring its mass-to-charge ratio with very high accuracy. mdpi.comnih.gov

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are fundamental for determining the complete chemical structure. mdpi.comnih.govnih.gov These methods reveal the connectivity of atoms within the molecule, allowing for a detailed structural map to be constructed. nih.govnih.gov

Together, these methods provide unambiguous evidence for the structural determination of the isolated this compound. nih.gov

Biosynthetic Pathway Hypotheses for Lobatin B

General Sesquiterpene Biosynthesis Routes

Terpenoid biosynthesis in plants occurs through two distinct pathways localized in different cellular compartments kegg.jptandfonline.comnih.gov.

Mevalonate (B85504) Pathway (MVA) in Sesquiterpene Lactone Precursor Formation

The mevalonate (MVA) pathway is primarily localized in the cytosol of plant cells tandfonline.compnas.orgscielo.brresearchgate.net. This pathway is generally considered to be the main source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols kegg.jptandfonline.comnih.govpnas.orgscielo.brresearchgate.netgenome.jp. The MVA pathway begins with the condensation of two molecules of acetyl-CoA, leading to the formation of mevalonic acid, which is subsequently converted to IPP and DMAPP through a series of enzymatic steps nih.govtandfonline.comscielo.brresearchgate.net. The key intermediate for sesquiterpene biosynthesis derived from the MVA pathway is farnesyl diphosphate (B83284) (FPP), a 15-carbon molecule formed by the condensation of one molecule of DMAPP and two molecules of IPP, catalyzed by farnesyl diphosphate synthase (FPPS) nih.govnih.govmdpi.comresearchgate.net. FPP serves as the direct precursor for the diverse array of sesquiterpene skeletons tandfonline.comwur.nl.

Methylerythritol Phosphate (B84403) Pathway (MEP) Considerations

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or DOXP pathway, is localized in the plastids of plant cells kegg.jptandfonline.comnih.govpnas.orggenome.jp. This pathway typically provides IPP and DMAPP for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as carotenoids and phytol (B49457) kegg.jptandfonline.comnih.govpnas.orggenome.jp. While the MVA pathway is the primary route for sesquiterpene biosynthesis in the cytosol, there is evidence suggesting potential cross-talk or transport of isoprenoid intermediates between the plastids and the cytosol, which could contribute to sesquiterpene formation in some cases nih.govnih.govpnas.org. However, the MVA pathway is generally considered the dominant route for sesquiterpenes kegg.jptandfonline.comnih.govpnas.orgscielo.brresearchgate.netgenome.jp.

Proposed Biosynthetic Steps Leading to Lobatin B Structure

The biosynthesis of sesquiterpene lactones like this compound from FPP involves several key steps, including cyclization, oxidation, and lactone ring formation nih.govtandfonline.comwur.nl. The initial step is the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs), to form various sesquiterpene hydrocarbons mdpi.comwur.nl. These cyclases are often multi-product enzymes capable of generating diverse sesquiterpene skeletons tandfonline.com. For many sesquiterpene lactones found in the Asteraceae family, germacrene A is considered a key intermediate formed by the cyclization of FPP catalyzed by germacrene A synthase nih.gov.

Following the formation of the sesquiterpene hydrocarbon backbone, a series of oxidation steps occur, often mediated by cytochrome P450 enzymes (CYPs) nih.govtandfonline.comnih.gov. These oxidations can introduce hydroxyl, keto, or carboxyl groups at specific positions on the sesquiterpene skeleton tandfonline.com. For instance, germacrene A is oxidized by germacrene A oxidase, a cytochrome P450 enzyme, to germacrene A acid nih.gov.

The formation of the characteristic lactone ring is a crucial step in the biosynthesis of sesquiterpene lactones nih.govtandfonline.comwur.nl. This lactonization typically involves the reaction between a carboxyl group and a hydroxyl group on the sesquiterpene skeleton tandfonline.com. Studies on sesquiterpene lactone biosynthesis in other plants have implicated specific cytochrome P450 enzymes in the lactonization process nih.gov. For example, CYP71DD6 has been shown to catalyze the 6,7-trans lactonization in sunflowers, leading to the formation of eupatolide (B211558) nih.gov. While the exact sequence of oxidation and lactonization steps leading specifically to the this compound structure would require dedicated research, it is hypothesized to involve similar enzymatic transformations of a sesquiterpene precursor derived from FPP.

Enzymatic Mechanisms Involved in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzymatic process involving a suite of enzymes that catalyze the transformations from primary metabolic precursors to the final sesquiterpene lactone structure wikipedia.org. Key enzyme classes involved in sesquiterpene lactone biosynthesis include:

Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the head-to-tail condensation of IPP and DMAPP to form FPP, the universal precursor for sesquiterpenes nih.govnih.govmdpi.comresearchgate.net.

Sesquiterpene Synthases (STPSs): These enzymes are responsible for the cyclization of FPP into various sesquiterpene hydrocarbons, defining the basic carbon skeleton tandfonline.commdpi.comwur.nl. Their catalytic mechanisms involve ionization of FPP and subsequent carbocationic rearrangements and cyclizations beilstein-journals.org.

Cytochrome P450 Monooxygenases (CYPs): CYPs play a significant role in the oxidative modifications of sesquiterpene skeletons, including hydroxylation, epoxidation, and oxidation of methyl groups to carboxyl groups nih.govtandfonline.comnih.gov. These enzymes typically require NADPH and oxygen for their activity tandfonline.com. In sesquiterpene lactone biosynthesis, specific CYPs are involved in the formation of hydroxyl groups that are subsequently utilized in the lactonization step nih.gov.

Other Modifying Enzymes: Additional enzymes such as dehydrogenases, reductases, and transferases may be involved in further modifications of the sesquiterpene skeleton, including the formation of double bonds, saturation of rings, and attachment of other functional groups, contributing to the structural diversity of sesquiterpene lactones tandfonline.com. The formation of the lactone ring itself is an enzymatic process, often facilitated by enzymes that catalyze the necessary cyclization between a carboxyl and a hydroxyl group tandfonline.com.

While the specific enzymes and their precise mechanisms involved in each step of this compound biosynthesis are yet to be fully elucidated, the general enzymatic machinery for sesquiterpene lactone production provides a strong basis for understanding its potential biosynthetic route. The complexity of the this compound structure suggests the involvement of a coordinated action of multiple enzymes catalyzing a series of cyclization, oxidation, and rearrangement reactions.

Chemical Synthesis and Structural Modification of Lobatin B

Challenges in the Total Synthesis of Complex Sesquiterpene Lactones

The total synthesis of complex sesquiterpene lactones, including compounds like Lobatin B, is often fraught with challenges due to their highly oxygenated and complex molecular architectures. researchgate.net These natural products typically feature multiple stereogenic centers, including quaternary carbons, and sensitive functional groups like α-methylene-γ-butyrolactone moieties and epoxides. oaepublish.comchemrxiv.org The presence of divergent biosynthetic pathways leading to a wide array of stereochemical and oxidative permutations further complicates the development of unifying synthetic strategies. nih.gov Achieving high levels of stereoselectivity and regioselectivity during bond formation and functional group transformations is paramount and often requires the development of novel synthetic methodologies. beilstein-journals.orgwhiterose.ac.ukrsc.orgrsc.org The inherent strain in fused ring systems, such as the trans-hydrindane (B1202327) core found in some related natural products, also presents synthetic hurdles. researchgate.net The need to perform transformations on highly functionalized intermediates while minimizing undesired side reactions necessitates careful planning and execution. beilstein-journals.org

Synthetic Strategies Towards the Core Skeleton of this compound

Synthetic efforts towards the core skeleton of complex sesquiterpene lactones like this compound often involve convergent approaches, assembling the complex structure from simpler, readily available building blocks. mdpi.com Strategies are designed to address key structural features, such as the creation of contiguous stereocenters and the formation of challenging ring systems. chemrxiv.org Retrosynthetic analysis plays a crucial role in breaking down the complex target molecule into manageable synthetic intermediates. beilstein-journals.org

Specific strategies employed in the synthesis of related complex natural products, which can be conceptually applied to this compound, include metal-mediated cyclizations and annulation reactions to construct the carbocyclic core. nih.gov For instance, metallacycle-mediated annulative cross-coupling has been explored for assembling fused ring systems. nih.gov Tandem reactions and cascade processes are also valuable for efficiently building molecular complexity and establishing multiple stereocenters in a single operation. nih.govwhiterose.ac.uk

Key Stereoselective and Stereocontrolled Reactions

Stereoselective and stereocontrolled reactions are fundamental to the successful synthesis of this compound, given its numerous defined stereocenters. These reactions aim to control the formation of new stereocenters or the configuration of existing ones. Examples of key reaction types include:

Stereoselective additions: Reactions such as hydroboration, which can proceed with high Z-selectivity depending on the reagents and conditions, are crucial for establishing specific alkene geometries that are then carried forward in the synthesis. researchgate.net

Diastereoselective transformations: Introducing new stereogenic centers into chiral substrates or controlling the stereochemical outcome in reactions forming diastereomers are critical. anu.edu.au This can be influenced by existing stereocenters in the molecule or by the use of chiral auxiliaries or catalysts. anu.edu.au

Intramolecular reactions: Cyclization reactions, such as intramolecular aldol (B89426) condensations or cycloadditions, can be designed to favor the formation of specific ring sizes and control the relative stereochemistry of the newly formed cyclic system. nih.govscripps.edu

Achieving high diastereoselectivity (expressed as % ds) is essential to obtain the desired isomer in good yield. anu.edu.au

Protecting Group Strategies in Complex Natural Product Synthesis

In the synthesis of complex natural products like this compound, the use of protecting groups is often indispensable to selectively manipulate one functional group in the presence of others. organic-chemistry.organtispublisher.or.id A protecting group is a temporarily installed derivative that masks the reactivity of a functional group, preventing it from undergoing undesired reactions during subsequent synthetic steps. organic-chemistry.org

Key considerations in protecting group strategies include:

Chemoselectivity: Choosing protecting groups that are stable to the reaction conditions required for transformations on other parts of the molecule. organic-chemistry.org

Orthogonal protection: Employing different protecting groups for similar functional groups that can be removed under distinct, non-interfering conditions. antispublisher.or.id This allows for the selective deprotection and functionalization of specific sites. antispublisher.or.id

Common functional groups requiring protection in complex molecule synthesis include alcohols, carbonyls, and carboxylic acids, with various protecting groups available for each (e.g., acetyl, benzyl (B1604629), silyl (B83357) ethers for alcohols; acetals and ketals for carbonyls; methyl and benzyl esters for carboxylic acids). libretexts.org While protecting groups add steps to a synthesis, they are often necessary to navigate the reactivity of highly functionalized intermediates. organic-chemistry.org However, there is also a growing interest in developing synthesis pathways that minimize or avoid the need for protecting groups through the use of more selective reaction conditions. antispublisher.or.id

Semisynthesis Approaches for this compound Analogs

Semisynthesis involves the chemical modification of a naturally occurring compound to produce analogs with potentially improved properties. This approach can be particularly valuable for complex natural products like this compound, where a total synthesis might be lengthy and challenging. By starting from the isolated natural product, semisynthesis allows for targeted modifications at specific positions.

While specific details on the semisynthesis of this compound analogs were not extensively found in the search results, the general principles of semisynthesis involve selective chemical transformations of the parent compound. This can include reactions such as esterification, etherification, oxidation, reduction, or the introduction of new functional groups. Semisynthesis has been successfully applied to other complex natural products to generate analogs with altered biological activity or improved pharmacokinetic properties. nih.gov The feasibility of semisynthesis for this compound depends on the accessibility of the natural product and the presence of functional groups that can be selectively modified.

Derivatization Studies and Chemical Modifications of this compound

Derivatization and chemical modification studies on this compound are undertaken to explore the relationship between its structure and biological activity, improve its physicochemical properties, or introduce probes for biological studies. oaepublish.comresearchgate.net These modifications can involve altering existing functional groups or introducing new ones. begellhouse.com

Chemical modification techniques can be used to address issues such as poor water solubility or to enhance detection in analytical methods. gssrr.orgjddtonline.info For instance, derivatization of carboxylic acids can improve their detectability by techniques like HPLC-UV or mass spectrometry. researchgate.netgssrr.orgnih.gov

Site-Specific Functionalization of this compound

Site-specific functionalization of this compound involves chemically modifying a particular position on the molecule while leaving other functional groups untouched. This requires a deep understanding of the molecule's reactivity and the development of selective reaction conditions. researchgate.net

Strategies for site-specific functionalization can include:

Selective protection and deprotection: Utilizing protecting group strategies to mask all but the desired site for modification. antispublisher.or.id

Directed reactions: Employing reagents or catalysts that favor reaction at a specific functional group or position due to electronic, steric, or directing effects. beilstein-journals.orgacs.org

Enzymatic modifications: Using enzymes that exhibit high selectivity for specific functional groups or positions on the molecule.

Photochemical reactions: Utilizing light to selectively activate and functionalize specific sites. researchgate.net

Development of this compound Derivatives

In the context of research on this compound from Neurolaena lobata, the "derivatives" primarily studied are the other naturally occurring compounds isolated from the same plant source wikipedia.org. These compounds share structural similarities with this compound and are evaluated for their biological activities.

Studies have investigated the antiproliferative properties of several compounds isolated from N. lobata, including this compound, against human cervical tumor cell lines with different HPV statuses (HeLa, SiHa, and C33A) wikipedia.org. Detailed research findings indicate that this compound and other isolated sesquiterpene lactones exhibit noteworthy antiproliferative activities wikipedia.org.

For instance, this compound demonstrated antiproliferative activity against certain cell lines. Another related compound isolated from N. lobata, neurolenin B, also showed significant antiproliferative properties wikipedia.org. Comparative data on the activity of this compound and neurolenin B against specific cell lines have been reported. Neurolenin B, a germacranolide, has also been noted for its antimalarial activity nih.govwikipedia.org.

The evaluation of these naturally occurring structural analogs provides insights into the structural features that may contribute to their biological effects. While the provided information highlights the biological evaluation of these natural derivatives, it does not detail the synthetic strategies or methodologies for the creation of novel, non-naturally occurring this compound derivatives.

Antiproliferative Activity of Selected Compounds from Neurolaena lobata against Cervical Tumor Cells

| Compound | Cell Line | IC50 (µM) | Source |

| This compound | SiHa | Data not explicitly provided in snippets for SiHa, but activity is noted wikipedia.org. | Neurolaena lobata nih.govwikipedia.org |

| Neurolenin B | SiHa | 1.1 wikipedia.org | Neurolaena lobata, Austroeupatorium inulifolium nih.govwikipedia.org |

| Neurolenin B | C33A | 1.2 wikipedia.org | Neurolaena lobata, Austroeupatorium inulifolium nih.govwikipedia.org |

| Lobatolide C | SiHa | Substantial antiproliferative properties wikipedia.org. | Neurolaena lobata wikipedia.org |

Note: IC50 values for this compound against specific cell lines like SiHa were mentioned as noteworthy but the exact numerical value was not found in the provided snippets for direct comparison in the table, unlike Neurolenin B.

The research findings on these natural derivatives contribute to the understanding of the potential therapeutic properties of compounds found in Neurolaena lobata and serve as a basis for further investigation into the structure-activity relationships within this class of sesquiterpene lactones.

Pharmacological and Biological Activities of Lobatin B Preclinical Investigations

Antineoplastic and Antiproliferative Activities of Lobatin B

This compound has demonstrated notable antineoplastic and antiproliferative activities in preclinical settings, affecting the growth and survival of various cancer cell lines. nih.govnih.govresearchgate.net

Efficacy in Anaplastic Large Cell Lymphoma (ALCL) Models (In Vitro)

In vitro studies have shown that this compound is effective against Anaplastic Large Cell Lymphoma (ALCL) cells. nih.govnih.gov It has been observed to inhibit the expression of NPM/ALK, a fusion protein causal for the majority of ALCL cases. nih.govresearchgate.net Furthermore, this compound attenuated the proliferation of ALCL cells. nih.govnih.gov

Attenuation of Proliferation in Other Cancer Cell Lines (e.g., HL-60, GLC4, COLO 320)

Beyond ALCL, this compound has also shown the ability to attenuate proliferation in other cancer cell lines. It has demonstrated cytotoxicity against human small cell lung carcinoma (GLC4) and human colorectal cancer (COLO 320) cells. nih.govmdpi.com this compound exhibited high cytotoxicity against GLC4 and COLO 320, with IC₅₀ values of 0.6 µM and 1.1 µM, respectively. nih.govmdpi.com Additionally, proliferation of HL-60 cells, a human leukemia cell line, was attenuated by this compound. nih.govspandidos-publications.com

| Cell Line | IC₅₀ (µM) |

|---|---|

| GLC4 | 0.6 |

| COLO 320 | 1.1 |

Induction of Cell Cycle Arrest by this compound (e.g., M-phase Arrest)

A key mechanism by which this compound exerts its antiproliferative effects is through the induction of cell cycle arrest. Studies have indicated that this compound arrests ALCL cells in the late M phase of the cell cycle. nih.govnih.govresearchgate.net Cell cycle arrest, particularly in the M phase, is a strategy used by some antineoplastic agents to halt cancer cell division. nih.govnih.gov

Apoptotic Pathway Modulation (e.g., Caspase 3 Activation)

This compound has been shown to modulate apoptotic pathways, contributing to its antineoplastic activity. In ALCL cells, treatment with this compound led to the activation of caspase 3. nih.gov Caspase 3 is a key executioner caspase involved in the induction of apoptosis, or programmed cell death. nih.govplymouth.ac.uknih.govmdpi.com

Anti-inflammatory Properties of this compound

In addition to its effects on cancer cells, this compound has also demonstrated anti-inflammatory properties in preclinical investigations. researchgate.netnih.govnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., LPS-induced TNF-α Production, NF-κB)

This compound has been found to inhibit the production of pro-inflammatory mediators. It has been shown to reduce LPS-induced TNF-α production. nih.govcore.ac.uk TNF-α is a major pro-inflammatory cytokine involved in various inflammatory processes. mdpi.comnih.govnih.gov Furthermore, this compound has been reported to inhibit NF-κB. nih.govresearchgate.net NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous genes involved in inflammation and immune responses. mdpi.comnih.govnih.govresearchgate.net The inhibition of NF-κB by this compound likely contributes to its anti-inflammatory effects. nih.govresearchgate.net

Modulation of Inflammatory Signaling Pathways

Preclinical studies have indicated that this compound possesses anti-inflammatory properties through the modulation of key signaling pathways. Research has shown that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in inflammatory responses. frontiersin.orgcellsignal.com Activation of NF-κB is triggered by various stimuli, including proinflammatory cytokines and microbial products. frontiersin.org By inhibiting NF-κB, this compound can potentially suppress the production of pro-inflammatory mediators. nih.gov

In one study, this compound was found to be more active in reducing LPS-stimulated TNF-α production in THP-1 monocytes compared to the positive control parthenolide (B1678480). nih.gov TNF-α is a significant pro-inflammatory cytokine. nih.gov

Table 1: Inhibition of LPS-Stimulated TNF-α Production by Sesquiterpene Lactones in THP-1 Monocytes

| Compound | IC50 (μM) |

| This compound | 0.17-2.32 |

| Neurolenin B | 0.17-2.32 |

| Neurolenins C+D | 0.17-2.32 |

| 9α-hydroxy-8β-isovalerianyloxy-calyculatolide | 0.17-2.32 |

| Parthenolide (Positive Control) | 4.79 |

*Note: IC50 values for this compound, Neurolenin B, Neurolenins C+D, and 9α-hydroxy-8β-isovalerianyloxy-calyculatolide were reported within the range of 0.17-2.32 μM in the cited study. nih.gov

Anti-Invasive and Anti-Metastatic Potential of this compound (Preclinical)

This compound has demonstrated anti-invasive and anti-metastatic potential in preclinical investigations, particularly in the context of certain types of cancer. nih.govresearchgate.net Studies have explored its effects on processes crucial for metastasis, such as tumor cell intravasation. nih.govresearchgate.net

Suppression of Tumor Cell Intravasation

Tumor cell intravasation, a critical early step in the metastatic cascade, involves cancer cells penetrating the basement membrane and endothelium to enter the bloodstream or lymphatic system. frontiersin.org Preclinical research using a 3D co-culture model involving tumor cells and lymphendothelial cells has shown that this compound can significantly suppress tumor cell intravasation. nih.gov This effect is likely attributed, at least in part, to its NF-κB inhibitory property, as tumor cell intravasation is partly dependent on NF-κB activation. nih.gov

In studies focusing on Anaplastic Large Cell Lymphoma (ALCL), this compound treatment inhibited the expression of NPM/ALK, a fusion protein central to the pathogenesis of ALCL. nih.govresearchgate.net It also inhibited the expression of JunB and PDGF-Rβ and attenuated the proliferation of ALCL cells by inducing cell cycle arrest in late M phase. nih.govresearchgate.net

Table 2: Effects of this compound on ALCL Cells (Preclinical Findings)

| Effect | Observation |

| Inhibition of Protein Expression | Decreased expression of NPM/ALK, JunB, and PDGF-Rβ. nih.govresearchgate.net |

| Cell Cycle Modulation | Attenuation of proliferation by arresting cells in late M phase. nih.govresearchgate.net |

| Induction of Apoptosis | Activation of caspase 3 observed in ALCL cells. nih.gov |

| Suppression of Tumor Cell Intravasation | Significant suppression observed in a 3D co-culture model. nih.gov |

Other Investigated Biological Activities of this compound (e.g., Antiplasmodial Activity)

Beyond its anti-inflammatory and anti-cancer related activities, this compound has also been investigated for other biological effects, including antiplasmodial activity. Preclinical studies have evaluated the activity of this compound against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Research has indicated that this compound exhibits antiplasmodial activity, although to a weaker extent compared to other sesquiterpene lactones like neurolenins A and B isolated from Neurolaena lobata. researchgate.netcore.ac.uk

Table 3: In Vitro Antiplasmodial Activity Against Plasmodium falciparum (FCB-2 strain)

| Compound | IC50 (μM) |

| Neurolenin B | 0.62 core.ac.uk |

| This compound | 16.51 core.ac.uk |

*Note: Lower IC50 values indicate higher antiplasmodial activity. nih.gov

Molecular Mechanisms and Cellular Targets of Lobatin B

Interaction with Anaplastic Lymphoma Kinase (NPM/ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase involved in various cellular processes. Oncogenic fusion proteins involving ALK, such as Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK), are key drivers in the pathogenesis of Anaplastic Large Cell Lymphoma (ALCL). researchgate.netmdpi.com Lobatin B has been shown to interact with this critical signaling pathway. researchgate.netnih.gov

Downregulation of NPM/ALK Expression by this compound

Studies have indicated that this compound treatment leads to a decrease in the expression levels of the NPM-ALK fusion protein in ALCL cells. researchgate.netnih.govresearchgate.netspandidos-publications.com This downregulation is considered a significant property of this compound's effect on ALCL. core.ac.uk The reduction in NPM-ALK expression has been correlated with other cellular events, such as the activation of caspase 3. researchgate.netspandidos-publications.com While the exact mechanism of this downregulation has been investigated, studies suggest it is not due to accelerated protein degradation via lysosomal or proteasomal pathways. spandidos-publications.com

Impact on Downstream Signaling Pathways (e.g., JunB, PDGF-Rβ)

The oncogenic NPM-ALK fusion protein constitutively activates several downstream signaling pathways that promote cell proliferation and survival, including the RAS/Erk, PI3K-Akt, and JAK/STAT pathways. mdpi.comfrontiersin.org Research has shown that this compound's inhibitory effect extends to key downstream effectors of NPM-ALK signaling. Specifically, this compound treatment has been demonstrated to inhibit the expression of JunB and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ). researchgate.netnih.govresearchgate.netunideb.hu

JunB is an oncogene whose expression is induced by NPM-ALK and is associated with the carcinogenic transformation and proliferation of non-Hodgkin lymphomas like ALCL. spandidos-publications.com PDGF-Rβ is a receptor tyrosine kinase that, upon activation, triggers multiple signaling pathways controlling cell growth, division, movement, and survival. medlineplus.govcancer.gov It has been shown that JunB, synergizing with ALK, transcriptionally controls PDGF-Rβ expression in ALCL development. researchgate.net The downregulation of NPM-ALK by this compound is thought to consequently cause the decrease in JunB expression, followed by a reduction in PDGF-Rβ expression. spandidos-publications.com

The inhibition of these downstream targets by this compound contributes to the attenuation of ALCL cell proliferation. researchgate.netnih.gov This effect has been linked to cell cycle arrest in the late M phase in ALCL cells. researchgate.netnih.gov

Modulation of NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in regulating immune and inflammatory responses, as well as cell survival and proliferation. wikipedia.orgmdpi.com Dysregulation of NF-κB signaling has been linked to various diseases, including cancer. wikipedia.org

This compound has been shown to inhibit the NF-κB signaling pathway. researchgate.netnih.govcore.ac.uk This inhibitory property is considered one of the mechanisms by which this compound targets malignant cells. nih.gov The suppression of NF-κB activity by this compound may contribute to its ability to attenuate tumor cell intravasation, a process that partly depends on NF-κB signaling. nih.gov Unlike its effect on NPM-ALK, the inhibition of NF-κB by this compound is suggested to not significantly affect normal cells, which typically have low constitutive NF-κB activity. nih.gov

Identification of Other Potential Molecular Targets of this compound

Beyond its effects on NPM/ALK and NF-κB signaling, research is ongoing to identify other potential molecular targets of this compound. While the provided search results primarily highlight the interaction with NPM/ALK and NF-κB pathways in the context of ALCL and tumor intravasation, the broad biological activities of sesquiterpene lactones suggest that this compound may interact with other cellular components or signaling cascades. spandidos-publications.com Further research is needed to comprehensively map the full spectrum of this compound's molecular targets.

Cellular and Subcellular Localization Studies of this compound

Information specifically on the cellular and subcellular localization studies of this compound is limited in the provided search results. However, understanding the distribution of a compound within cells and its accumulation in specific organelles is crucial for elucidating its mechanism of action and identifying direct targets. General principles of cellular and subcellular localization studies involve techniques to visualize or quantify the presence of a compound within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles like mitochondria or the endoplasmic reticulum. frontiersin.orgasm.orgumich.edunih.gov While the provided information confirms this compound's effects on intracellular signaling pathways and protein expression, detailed data on its precise localization within target cells are not extensively described in the search results.

Structure Activity Relationship Sar Studies of Lobatin B and Its Analogs

Identification of Key Structural Features for Biological Potency of Lobatin B

Research into the biological potency of this compound has focused on identifying the specific parts of its molecular structure that are essential for its activity. This compound is a furanoheliangolide sesquiterpene lactone researchgate.net. Studies have indicated that the antineoplastic activity of this compound is based on the presence of a C-2/3 double bond researchgate.net. This suggests that this particular unsaturation plays a crucial role in its interaction with biological targets.

Impact of Specific Functional Groups on this compound Activity (e.g., C-2/3 Double Bond)

The impact of specific functional groups on the activity of sesquiterpene lactones, including this compound, is a significant area of SAR study biotechacademy.dkashp.org. The C-2/3 double bond in this compound has been highlighted as particularly important for its antineoplastic activity researchgate.net. In the context of anti-inflammatory activity among sesquiterpene lactones, the presence of an exomethylene group, such as the one found in parthenolide (B1678480) and costunolide, has been linked to the inhibition of the NF-κB pathway through Michael-type addition to sulfhydryl groups core.ac.uk. While this compound's specific functional groups and their precise impact on various activities are subjects of ongoing research, the emphasis on the C-2/3 double bond for antineoplastic effects underscores the importance of unsaturation in its structure researchgate.net.

Comparative SAR Analysis with Related Sesquiterpene Lactones (e.g., Neurolenin B)

Comparing the SAR of this compound with related sesquiterpene lactones, such as Neurolenin B, provides a broader understanding of the structural determinants of activity within this class of compounds. Both this compound and Neurolenin B are isolated from Neurolaena lobata and have shown antiproliferative and anti-inflammatory activities researchgate.netresearchgate.net. Neurolenin B is a germacranolide sesquiterpene lactone, while this compound is a furanoheliangolide researchgate.netcore.ac.uk.

Comparative studies have shown differences in potency between these compounds. For instance, in antimalarial activity against Plasmodium falciparum, Neurolenin B (IC50 = 0.62 µM) was found to be more potent than this compound (IC50 = 16.51 µM) core.ac.uk. This difference in activity has been attributed, in part, to structural variations, particularly the position of double bonds and the presence of specific substituents core.ac.uk. The shift of a double bond from the 2,3-position in neurolenin B to the 3,4-position in lobatin A, another related compound, led to a significant decrease in activity, suggesting the importance of an α/β-unsaturated keto function for potency in germacranolides core.ac.uk.

Further comparisons involving other sesquiterpene lactones highlight the influence of specific groups. For example, among germacranolides, a free hydroxyl group at C-8 increased antiplasmodial activity, while a free hydroxyl group at C-9 decreased it core.ac.uk. These comparative analyses are crucial for delineating the subtle structural differences that lead to variations in biological potency among related natural products.

Here is a table summarizing the comparative antiplasmodial activity of this compound and Neurolenin B:

| Compound | Structural Class | IC50 (P. falciparum) |

| This compound | Furanoheliangolide | 16.51 µM |

| Neurolenin B | Germacranolide | 0.62 µM |

Data derived from comparative studies core.ac.uk.

Computational and Cheminformatic Approaches in this compound SAR

Computational and cheminformatic approaches play an increasingly important role in modern SAR studies, including those involving natural products like this compound jppres.commdpi.com. These methods can complement experimental data by providing insights into molecular properties, potential interactions with biological targets, and predicting the activity of uncharacterized analogs optibrium.comnih.gov.

Techniques such as molecular docking can be used to model the binding of this compound and its analogs to target proteins, helping to elucidate the key structural features involved in the interaction and the nature of the binding forces frontiersin.org. Cheminformatics tools can analyze large datasets of compounds and their activities to identify patterns and develop predictive models for activity based on structural descriptors mdpi.comoptibrium.com. While specific detailed computational and cheminformatic studies solely focused on this compound's SAR were not extensively detailed in the provided search results, these approaches are generally applied in the field to understand the relationship between chemical structure and biological activity, guiding the design of new compounds with improved properties pitt.edumdpi.com. The identification of key structural features and the impact of functional groups, as discussed in previous sections, can be further investigated and validated through computational modeling and simulations jppres.commdpi.com.

Advanced Analytical Methodologies for Lobatin B Research

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental in natural product research for separating complex mixtures, assessing purity, and quantifying specific compounds like Lobatin B. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prominent methods utilized for these purposes.

HPLC is a versatile technique widely adopted for the separation, identification, and quantification of components in liquid samples, particularly well-suited for non-volatile, polar, and thermally unstable compounds, which often include natural products like sesquiterpene lactones labmanager.com. It relies on the interactions between analytes, a liquid mobile phase, and a solid stationary phase labmanager.com. HPLC has been employed in the analysis of natural products for purposes such as screening, drug discovery, and quality control researchgate.net. Chiral HPLC analysis, a specific application of HPLC, has been used to investigate the enantiomeric purity of new compounds isolated from Neurolaena lobata, the plant source of this compound researchgate.net.

GC, on the other hand, utilizes a gaseous mobile phase and is typically applied to volatile and thermally stable compounds labmanager.comdrawellanalytical.com. While this compound itself may be less amenable to direct GC analysis compared to HPLC due to its structure and potential thermal lability, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile components in natural extracts or for the analysis of volatile derivatives of less volatile compounds b-ac.co.uk. Chromatographic techniques, including HPLC and GC, are commonly used for the phytochemical analysis and quality control of herbal products amazonaws.com. Advances in hyphenated techniques, such as LC-GC, can enhance the qualitative and quantitative analysis of natural products amazonaws.comchromatographyonline.com.

The selection between HPLC and GC depends on the physicochemical properties of the analyte and the matrix. For this compound, given its molecular structure and the presence of functional groups, HPLC is generally the preferred method for assessing purity and quantification in extracts.

Spectroscopic Methods in Structural Confirmation and Analysis (e.g., HR-ESIMS, 1D and 2D NMR, TDDFT-ECD, OR calculations)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of natural products like this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT-ECD) calculations, and Optical Rotation (OR) calculations provide crucial information about the molecular formula, connectivity, and stereochemistry.

HR-ESIMS is a powerful technique for determining the accurate mass of a compound, providing insights into its elemental composition. In the study of sesquiterpenes from Neurolaena lobata, HR-ESIMS has been used to suggest the molecular composition of compounds, including those structurally related to this compound, based on quasimolecular ion peaks mdpi.comresearchgate.net. For example, HR-ESIMS suggested the molecular composition of a compound related to this compound is C₂₀H₂₄O₇, based on the quasimolecular ion peak at 377.1597 [M + H]⁺ mdpi.com.

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework and functional groups of a molecule. Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as ¹H-¹H COSY, HSQC, and HMBC) are routinely applied. Analysis of ¹H and ¹³C NMR spectra has been used to confirm the structural relatedness of this compound and other compounds mdpi.com. Detailed 1D and 2D NMR spectroscopic studies are essential for elucidating the structures of natural products mdpi.comresearchgate.netacs.orgnih.gov. NMR is considered a standout detector for LC, providing significant structural information about plant extracts mdpi.com.

TDDFT-ECD and OR calculations are computational methods used to determine or confirm the absolute configuration of chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, and comparing experimental ECD spectra with calculated spectra from TDDFT provides insights into stereochemistry researcher.lifersc.org. OR calculations predict the optical rotation of a molecule at a specific wavelength. These computational approaches, in conjunction with experimental data, are vital for assigning the absolute stereochemistry of complex natural products. TDDFT-ECD and OR calculations have been used to determine the absolute configurations of new compounds isolated from Neurolaena lobata researchgate.net.

The combination of these spectroscopic and computational methods provides a comprehensive approach to the structural characterization of this compound and related compounds.

Bioanalytical Methods for this compound in Complex Biological Matrices

Bioanalytical methods are necessary for the quantitative determination of compounds and their metabolites in biological fluids such as blood, plasma, or urine b-ac.co.uknih.gov. While specific studies detailing the bioanalysis of this compound in biological matrices were not prominently found in the search results, the general principles and techniques used for natural products and other compounds in bioanalysis would be applicable.

Chromatographic techniques, particularly HPLC and increasingly Ultra-High Performance Liquid Chromatography (UHPLC), coupled with sensitive detectors like mass spectrometers (MS), are the mainstay of bioanalysis b-ac.co.uknih.govresearchgate.net. LC-MS and UHPLC-MS methods offer high selectivity and sensitivity required to quantify analytes in complex biological matrices, which contain numerous endogenous compounds that can interfere with analysis b-ac.co.uknih.govresearchgate.net.

Sample preparation is a critical step in bioanalysis to isolate the analyte from the matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) b-ac.co.ukresearchgate.net. Method development and validation are crucial to ensure the bioanalytical method is selective, sensitive, accurate, and precise for the intended application, following regulatory guidelines nih.govnih.govresearchgate.net.

Quantification is typically performed using techniques like tandem mass spectrometry (MS/MS or MSⁿ) in modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to enhance specificity researchgate.net.

Applying these bioanalytical principles to this compound would involve developing specific sample preparation protocols for the biological matrix of interest, optimizing chromatographic separation, and tuning mass spectrometric parameters for the detection and quantification of this compound and potentially its metabolites.

Emerging Analytical Technologies for Natural Product Profiling

The field of natural product research is continuously evolving with the development of new analytical technologies that enable more comprehensive and efficient profiling of complex mixtures. These emerging technologies often involve hyphenated techniques and advanced data analysis methods.

Metabolomics, a systematic study of the complete set of metabolites in a biological system, is an emerging area where advanced analytical techniques are crucial amazonaws.cominnovation.ca. LC-MS and NMR spectroscopy are the most popular techniques for metabolite profiling and fingerprinting of natural extracts amazonaws.com. Untargeted metabolomics approaches, facilitated by rapid advancements in bioinformatic tools and spectral databases, are becoming more widely used researchgate.net.

Hyphenated techniques, combining separation methods with detection methods, continue to advance. Examples include LC-NMR and LC-MS, which provide enhanced capabilities for the separation and structural elucidation of unknown compounds in complex mixtures researchgate.netmdpi.com. LC-NMR, for instance, allows for online identification of compounds in a plant extract without the need for separate isolation steps mdpi.com.

High-throughput analysis and miniaturization are also trends in analytical technologies for natural product profiling, aiming for high resolution in shorter analysis times with lower operational costs amazonaws.com. Ultra-high pressure liquid chromatography (UHPLC) with sub-2-µm columns represents a significant step forward for crude extract profiling amazonaws.com.

Other emerging technologies and approaches relevant to natural product analysis include advanced mass spectrometry techniques (e.g., high-resolution MS, tandem MS/MS), chemometrics for the profiling of complex matrices, and the use of comprehensive spectral databases for metabolite identification researchgate.netinnovation.ca. These technologies contribute to a more holistic approach to natural product analysis, moving beyond the focus on a few selected compounds to generate a broader profile of constituents amazonaws.com.

These emerging analytical technologies provide powerful tools for the discovery, characterization, and analysis of natural products like this compound, enabling a deeper understanding of their presence and behavior in various contexts.

Future Research Directions and Translational Perspectives for Lobatin B

Elucidation of Complete Biosynthetic Pathways for Lobatin B

A critical area for future research involves the complete elucidation of the biosynthetic pathways responsible for producing this compound. Understanding the enzymatic steps and genetic machinery involved in its natural synthesis is crucial. This knowledge can pave the way for sustainable production methods, potentially through synthetic biology or metabolic engineering approaches. Elucidating biosynthetic pathways of natural products often involves techniques such as genome mining, heterologous expression, and biochemical characterization of the enzymes involved. researchgate.netnih.govresearchgate.netfrontiersin.orgbiorxiv.org For instance, studies on other natural products have successfully identified key biosynthetic enzymes and reconstituted pathways in heterologous hosts like Saccharomyces cerevisiae or Nicotiana benthamiana. researchgate.netbiorxiv.org Applying similar integrated approaches could reveal the intricate details of this compound biosynthesis.

Development of Advanced Synthetic Methodologies for this compound and Derivatives

Developing efficient and scalable synthetic methodologies for this compound and its derivatives is essential for both research and potential therapeutic development. While natural sources may provide the compound, chemical synthesis allows for the production of larger quantities, the creation of structural analogs with potentially improved properties, and a deeper understanding of structure-activity relationships. ljmu.ac.ukmdpi.comnih.govnih.govresearchgate.netuni-ulm.dejst.go.jp Advanced synthetic techniques, including transition metal-catalyzed reactions and novel cyclization strategies, have been successfully applied to complex natural products and heterocyclic compounds, offering potential avenues for this compound synthesis. ljmu.ac.ukmdpi.comnih.gov Future efforts will likely focus on developing stereoselective and convergent routes that minimize steps and maximize yield, as well as exploring methods for synthesizing diverse this compound derivatives.

Comprehensive Preclinical Efficacy Studies in Diverse Disease Models (In Vitro & In Vivo)

Comprehensive preclinical studies are necessary to fully evaluate the therapeutic potential of this compound. These studies involve both in vitro (using cell cultures) and in vivo (using animal models) experiments to assess efficacy in various disease models. news-medical.netpremierconsulting.complos.orgmdpi.comnih.gov In vitro studies offer advantages in terms of scalability, cost-effectiveness, and reproducibility for initial screening and mechanistic investigations. mdpi.com However, in vivo models are crucial for understanding how this compound interacts within a complex biological system, including its pharmacokinetics and effects on disease progression in a living organism. news-medical.netpremierconsulting.complos.org

Future research should encompass a wide range of disease models relevant to this compound's purported activities. This includes exploring its efficacy in different cancer types, infectious diseases (such as Plasmodium falciparum as suggested by one source mentioning this compound in this context), core.ac.uk or other conditions where its mechanism of action may be beneficial. Studies should aim to determine dose-response relationships and evaluate efficacy against established standard treatments.

Exploration of Combination Therapies with this compound

Investigating the potential for this compound to be used in combination therapies is a significant future direction. Combination approaches are common in treating complex diseases like cancer and infectious diseases, aiming to enhance efficacy, reduce resistance development, and potentially lower effective doses of individual agents. researchgate.netclfoundation.orgnih.govasm.orgefpia.eu Research could explore synergistic effects when this compound is combined with existing drugs or other experimental compounds in relevant preclinical models. Identifying optimal drug combinations could lead to more effective treatment strategies.

Investigation of Pharmacodynamic Biomarkers for this compound Activity

Identifying and validating pharmacodynamic biomarkers for this compound activity is crucial for monitoring its effects in biological systems and future clinical translation. proquest.comcore.ac.ukucl.ac.ukfda.govnih.gov Pharmacodynamic biomarkers are characteristics that change in response to a therapeutic intervention and can indicate the drug's effect on its target or downstream pathways. fda.govnih.gov These biomarkers can help in understanding the mechanism of action, determining optimal dosing strategies in preclinical studies, and assessing target engagement. Future research should focus on identifying specific molecular or cellular markers that correlate with this compound exposure and its desired biological effects in relevant disease models. Techniques such as proteomics have been used to identify potential pharmacodynamic biomarkers for other compounds. fda.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Lobatin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Characterization requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) to confirm molecular structure .

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .

- X-ray crystallography (if crystalline) for absolute configuration determination.

Q. How can researchers design experiments to evaluate this compound’s antioxidant activity in vitro?

- Methodological Answer :

- Use standardized assays (e.g., DPPH radical scavenging, FRAP, or ABTS) with quercetin or ascorbic acid as positive controls.

- Define dose-response curves (e.g., 1–100 µM) and calculate IC50 values.

- Include triplicate measurements to assess reproducibility .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- Use SwissADME or ADMETLab 2.0 to predict bioavailability, logP, and blood-brain barrier permeability.

- Molecular docking (e.g., AutoDock Vina ) to identify potential protein targets .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cytotoxicity across studies be systematically resolved?

- Methodological Answer :

- Conduct a meta-analysis using PRISMA guidelines to identify variables (e.g., cell lines, assay conditions, compound purity) .

- Design a harmonized in vitro study comparing IC50 values across multiple cell lines (e.g., HeLa, MCF-7, and primary cells) under controlled conditions (pH, serum concentration) .

Q. What experimental strategies can validate this compound’s proposed mechanism of action in neurodegenerative disease models?

- Methodological Answer :

- Combine transcriptomics (RNA-seq) and proteomics (Western blot, ELISA) to map pathways (e.g., NF-κB, Nrf2) in neuronal cells .

- Use CRISPR/Cas9 knockouts to confirm target specificity (e.g., Keap1 for Nrf2 activation) .

- Validation : Replicate findings in animal models (e.g., transgenic mice) with histopathological correlation .

Q. How should researchers address inconsistencies in this compound’s reported stability under physiological conditions?

- Methodological Answer :

- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Simulate gastric/intestinal fluids (USP methods) to assess degradation products .

Q. What integrative approaches can reconcile this compound’s anti-inflammatory effects observed in vitro but not in vivo?

- Methodological Answer :

- Evaluate bioavailability using pharmacokinetic profiling (plasma concentration-time curves) in rodent models .

- Apply multi-omics (metabolomics and cytokine profiling) to correlate in vivo exposure with biomarker changes .

- Troubleshooting : Adjust dosing regimens (e.g., sustained-release formulations) or test synergy with adjuvants .

Methodological Guidance for Data Reporting

- Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for experimental details (e.g., solvent purity, instrument parameters) .

- Systematic Reviews : Use Cochrane Handbook protocols for literature screening and risk-of-bias assessment .

- Data Sharing : Deposit raw spectra, assay datasets, and code in repositories like Zenodo or Figshare, citing DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.